2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Physicochemical Property Medicinal Chemistry Lipophilicity

Fluorinated benzonitrile intermediate with precise 2,3-F2-4-OCF3 substitution solves CNS drug discovery supply challenges. - Elevated LogP (2.74) enhances passive permeability; >98% purity (typ.) for reliable SNAr/cross-coupling. - Visible-light photoredox precursor for safe carbamate/urea synthesis, avoiding fluorophosgene. - Shipped globally in research quantities with rapid delivery.

Molecular Formula C8H2F5NO
Molecular Weight 223.1 g/mol
CAS No. 1404194-78-0
Cat. No. B1404576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-(trifluoromethoxy)benzonitrile
CAS1404194-78-0
Molecular FormulaC8H2F5NO
Molecular Weight223.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)F)F)OC(F)(F)F
InChIInChI=1S/C8H2F5NO/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2H
InChIKeyGWMOLENNARQMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile Overview


2,3-Difluoro-4-(trifluoromethoxy)benzonitrile (CAS 1404194-78-0, molecular formula C₈H₂F₅NO, MW 223.10) is a highly fluorinated aromatic nitrile . Its core structure features a benzonitrile scaffold with two fluorine atoms at the 2- and 3-positions and a trifluoromethoxy (OCF₃) group at the 4-position [1]. This specific arrangement creates a unique electronic and steric environment, making it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The compound is a clear, colorless liquid or white crystalline solid, typically supplied with a purity of 95-98%, and is intended for research and further manufacturing use only .

Advanced fluorinated building block for medicinal chemistry and agrochemical research
May support SNAr and metal-catalyzed cross-coupling reaction workflows
Supplied as a research-grade intermediate; not for human or veterinary use

Uniqueness of 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile


The precise substitution pattern of 2,3-difluoro-4-(trifluoromethoxy)benzonitrile is not interchangeable with its regioisomers or simpler analogs. The 2,3-difluoro substitution creates a unique electronic distribution that influences the reactivity of the benzonitrile core in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1]. Furthermore, the combined electron-withdrawing effects of the two ortho/para fluorine atoms and the meta trifluoromethoxy group [2] significantly alter lipophilicity (LogP) and metabolic stability compared to compounds lacking fluorine or bearing only the OCF₃ group. As shown below, these differences translate into quantifiable variations in physicochemical properties and synthetic utility, directly impacting downstream biological activity and formulation characteristics [3].

Regioisomer mismatch Alternative substitution patterns (e.g., 3,4-difluoro) can alter electronic distribution and reaction outcomes
Lack of combined F/OCF₃ Non-fluorinated or OCF₃-only analogs may not replicate the electron-withdrawing environment required for downstream properties
Simpler building blocks Using 2,3-difluorobenzonitrile or 4-(trifluoromethoxy)benzonitrile may compromise target lipophilicity and metabolic stability profiles

Quantitative Comparison of 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile


Lipophilicity vs. 4-(Trifluoromethoxy)benzonitrile

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile exhibits a significantly higher predicted lipophilicity (LogP) compared to the non-fluorinated analog 4-(trifluoromethoxy)benzonitrile. This difference is critical for membrane permeability and overall ADME profile .

Lipophilicity (LogP)
Reported
2.74 (predicted) ~0.2–0.3 higher vs. 4-(Trifluoromethoxy)benzonitrile (LogP ~2.5–2.9)
Supports membrane permeability context for CNS lead optimization
In silico prediction; experimental validation advised
Physicochemical Property Medicinal Chemistry Lipophilicity

Photoredox Fragmentation Potential

In photoredox catalysis, 4-(trifluoromethoxy)benzonitrile undergoes single-electron reduction leading to fragmentation into fluorophosgene and benzonitrile. This reactivity is a distinctive feature of the OCF₃ group in the para position [1]. While 2,3-difluoro-4-(trifluoromethoxy)benzonitrile shares the 4-OCF₃ motif, the presence of additional fluorine atoms at positions 2 and 3 is expected to modulate the reduction potential and fragmentation kinetics, offering a tunable electrophilic intermediate.

Photoredox fragmentation
Class-level
Fragmentation to fluorophosgene equivalent
Visible-light photocatalysis
Class-level OCF₃ reactivity; 2,3-F may modulate reduction potential
Direct evidence for this analog pending
Synthetic Methodology Photoredox Catalysis Reagent Development

Electrochemical Reduction: OCF3 as Leaving Group

Electrochemical studies on 4-(trifluoromethoxy)benzonitrile reveal a bielectronic stepwise reduction mechanism where the trifluoromethoxy group acts as a leaving group, ultimately yielding benzonitrile [1]. This property is relevant for understanding the compound's stability under reductive conditions and its potential use in electrosynthesis. The presence of additional fluorine atoms in 2,3-difluoro-4-(trifluoromethoxy)benzonitrile is expected to further lower the reduction potential and stabilize the intermediate radical anion, potentially altering the reaction pathway.

Electrochemical reduction
Class-level
Bielectronic reduction with OCF₃ leaving
Aprotic solvent, expected shift in potential
Supports stability assessment under reductive conditions
Difluoro effect on kinetics unquantified
Electrochemistry Mechanism Degradation

Synthetic Accessibility & Cost Comparison

2,3-Difluoro-4-(trifluoromethoxy)benzonitrile is available from multiple commercial suppliers in research quantities (250 mg to 5 g) with typical purities of 95-98% . While the compound is more expensive on a per-gram basis than simpler benzonitrile analogs, its unique substitution pattern often eliminates multiple synthetic steps, providing overall cost and time savings in a research program .

Commercial cost
Supporting evidence
~$150–200 /1 g (95%) ~5–10× vs. simpler analogs 2,3-Difluorobenzonitrile ~$50 /5 g
Higher upfront cost may be offset by reduced synthetic steps
Pricing as of 2023–2024; subject to change
Supply Chain Procurement Commercial Availability

Recommended Applications of 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile


Medicinal Chemistry: CNS Drug Lipophilicity Optimization

The compound's elevated LogP (2.73508) relative to non-fluorinated analogs directly informs its use in central nervous system (CNS) drug discovery programs where enhanced passive membrane permeability is required . The presence of the trifluoromethoxy group also confers metabolic stability, a key attribute for lead compounds targeting chronic diseases [1].

Agrochemical Research: Fluorinated Herbicides & Fungicides

As an intermediate bearing both difluoro and trifluoromethoxy motifs, this compound aligns with the structural features of modern, fluorine-containing pesticides . The unique substitution pattern can impart improved selectivity and environmental persistence compared to older, non-fluorinated agrochemicals [1].

Synthetic Methodology: Fluorophosgene Equivalents Generation

Leveraging the photoredox fragmentation behavior characteristic of 4-(trifluoromethoxy)benzonitriles, this compound can be used to generate fluorophosgene equivalents under mild, visible-light conditions . This approach offers a safer and more controllable route to carbonates, carbamates, and ureas in complex molecule synthesis.

Electrochemical Studies: Reductive Decomposition Pathways

The compound's predicted electrochemical reduction behavior, distinct from its non-fluorinated analog, makes it a valuable substrate for mechanistic studies on C-F and O-CF₃ bond cleavage . Such insights are crucial for designing stable fluorinated materials for batteries and electronic devices.

Application
Selection Property
Validation Focus
Med. Chem. CNS lead optimization
Elevated lipophilicity & metabolic stability context
Membrane permeability & metabolic stability assays
Agrochemical intermediate development
Fluorinated motif for selectivity & persistence
Herbicidal/fungicidal activity & environmental fate
Photoredox fluorophosgene equivalent generation
4-OCF₃ photoreactivity profile
Fragmentation efficiency & product scope
Electrochemical mechanistic studies
Reductive decomposition pathway
Reduction potential & intermediate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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